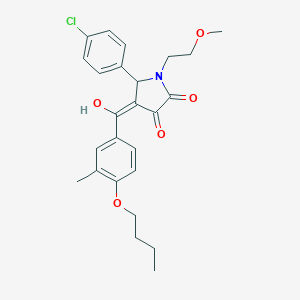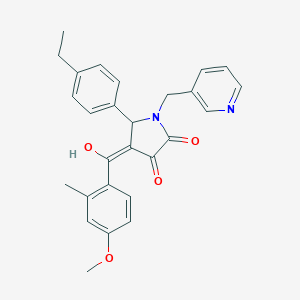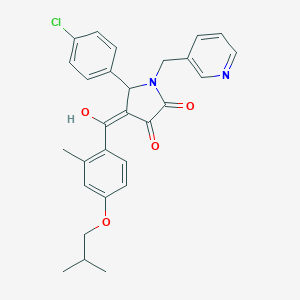![molecular formula C24H18ClNO4 B266896 (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione is a chemical compound that is used in scientific research. It is also known as HPPD inhibitor and is used for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Wirkmechanismus
The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione involves the inhibition of the HPPD enzyme. HPPD is involved in the synthesis of plastoquinone, which is an essential component of the photosynthetic electron transport chain. Inhibition of HPPD leads to a decrease in plastoquinone synthesis, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione are primarily related to its ability to inhibit HPPD. This leads to a decrease in plastoquinone synthesis and ultimately leads to the death of the plant. In addition, (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione in lab experiments are its ability to inhibit HPPD and its anti-inflammatory and antioxidant properties. However, its limitations include its toxicity and the fact that it can only be used in plant studies.
Zukünftige Richtungen
For research on (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione include the development of new HPPD inhibitors with improved properties, the study of the mechanism of action of other HPPD inhibitors, and the study of the anti-inflammatory and antioxidant properties of this compound in more detail. In addition, research could be conducted to determine the potential use of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione involves the reaction of 4-chlorobenzaldehyde, 3-methoxybenzaldehyde, and pyrrole-2,3-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and results in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications. It is used as an HPPD inhibitor and is used to study the role of this enzyme in various biological processes. It is also used to study the mechanism of action of other HPPD inhibitors and to develop new inhibitors with improved properties.
Eigenschaften
Produktname |
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione |
|---|---|
Molekularformel |
C24H18ClNO4 |
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO4/c1-30-19-9-5-8-18(14-19)26-21(15-10-12-17(25)13-11-15)20(23(28)24(26)29)22(27)16-6-3-2-4-7-16/h2-14,21,27H,1H3/b22-20+ |
InChI-Schlüssel |
BOWPPDMDZVRKQE-LSDHQDQOSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES |
COC1=CC=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
